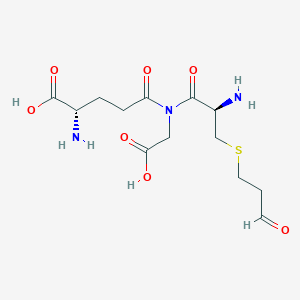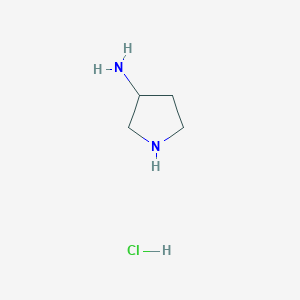
6-Isopropylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropylindoline is a chemical compound that belongs to the indoline family. It has a molecular formula of C11H15N and a molecular weight of 161.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 6-isopropylindoline is not fully understood. However, it is believed to act on various molecular targets in the central nervous system, including dopamine receptors, acetylcholine receptors, and N-methyl-D-aspartate (NMDA) receptors. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Studies have shown that 6-isopropylindoline can exert various biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which may improve cognitive function. It has also been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 6-isopropylindoline in lab experiments is its versatility. It can be easily synthesized and modified to produce analogs with different properties. Additionally, it has shown promising results in various preclinical studies. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 6-isopropylindoline. One area of interest is the development of new drugs based on this compound for the treatment of neurological disorders. Another direction is the investigation of its potential as a neuroprotective agent in other conditions, such as traumatic brain injury and stroke. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
合成法
The synthesis of 6-isopropylindoline can be achieved through various methods, including Friedel-Crafts acylation, Pictet-Spengler reaction, and Suzuki-Miyaura coupling. However, the most commonly used method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
科学的研究の応用
6-Isopropylindoline has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has shown potential as a lead compound for the development of new drugs, especially for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties.
特性
CAS番号 |
122299-59-6 |
|---|---|
製品名 |
6-Isopropylindoline |
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
6-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-8(2)10-4-3-9-5-6-12-11(9)7-10/h3-4,7-8,12H,5-6H2,1-2H3 |
InChIキー |
QZEQZIPFKWYJFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CCN2)C=C1 |
正規SMILES |
CC(C)C1=CC2=C(CCN2)C=C1 |
同義語 |
1H-Indole,2,3-dihydro-6-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)
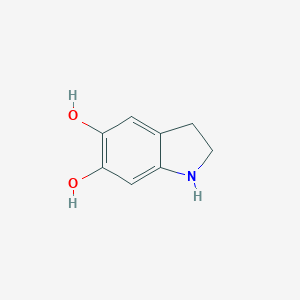
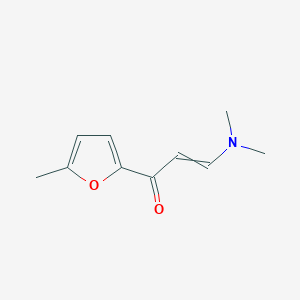

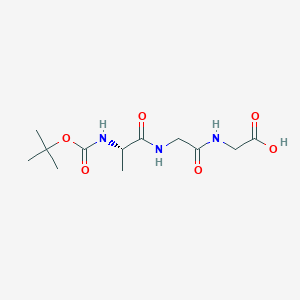
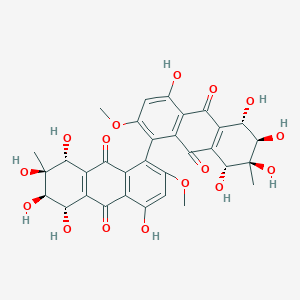
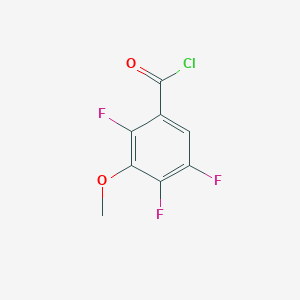
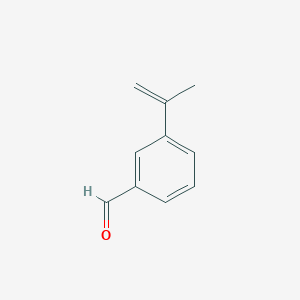
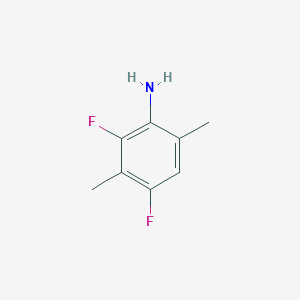
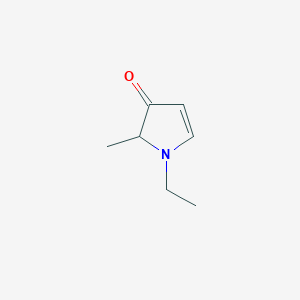
![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)
![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
